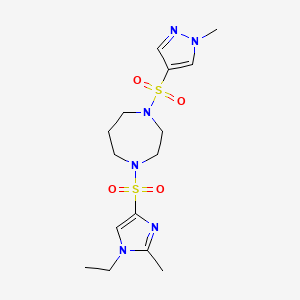
1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H24N6O4S2 and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Characteristics
The molecular formula of the compound is C15H23N5O2S2, with a molecular weight of approximately 337.4 g/mol. The structure contains key functional groups, including sulfonyl and diazepane moieties, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₅O₂S₂ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 2320924-46-5 |
Structural Features
The compound features:
- Imidazole ring : Known for its role in various biological systems.
- Pyrazole ring : Commonly found in pharmaceuticals for its anti-inflammatory and analgesic properties.
- Sulfonyl groups : Often enhance the solubility and biological activity of compounds.
Antimicrobial Activity
Research has shown mixed results regarding the antimicrobial properties of related compounds. For instance, a study on a similar sulfonyl compound demonstrated no significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . However, compounds containing imidazole and pyrazole rings have been associated with potential anticancer activities due to their ability to interact with cellular targets like kinases .
Anticancer Potential
The imidazole derivatives in the compound have been noted for their cytotoxic effects against cancer cell lines. Preliminary studies indicate that these derivatives can modulate various cellular pathways, suggesting potential as anticancer agents . The unique combination of structural features may enhance interaction with biological targets compared to similar compounds.
While specific mechanisms for this compound are not fully elucidated, related studies suggest that imidazole and pyrazole derivatives may:
- Inhibit key enzymes involved in cellular metabolism.
- Interact with microtubules, disrupting cancer cell division.
- Modulate signaling pathways critical for cell survival and proliferation .
Synthesis and Testing
A recent study synthesized a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which showed no antimicrobial activity against tested organisms . This highlights the importance of structural variations in determining biological activity.
Comparative Analysis
Propriétés
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4S2/c1-4-19-12-15(17-13(19)2)27(24,25)21-7-5-6-20(8-9-21)26(22,23)14-10-16-18(3)11-14/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHMTVUDQSFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














